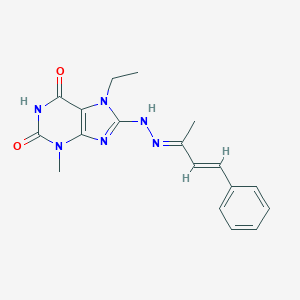

7-ethyl-3-methyl-8-((E)-2-((E)-4-phenylbut-3-en-2-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Description

7-Ethyl-3-methyl-8-((E)-2-((E)-4-phenylbut-3-en-2-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine dione derivative characterized by a hydrazinyl group attached to a conjugated 4-phenylbut-3-en-2-ylidene moiety. The molecule features:

- A 7-ethyl substituent on the purine core.

- A 3-methyl group on the purine nitrogen.

- An (E)-configured hydrazinyl linker connecting the purine to a 4-phenylbutenylidene group, introducing steric and electronic complexity.

Properties

IUPAC Name |

7-ethyl-3-methyl-8-[(2E)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c1-4-24-14-15(23(3)18(26)20-16(14)25)19-17(24)22-21-12(2)10-11-13-8-6-5-7-9-13/h5-11H,4H2,1-3H3,(H,19,22)(H,20,25,26)/b11-10+,21-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFDGGRFGFACSP-CHBUXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1NN=C(C)C=CC3=CC=CC=C3)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(N=C1N/N=C(\C)/C=C/C3=CC=CC=C3)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-ethyl-3-methyl-8-((E)-2-((E)-4-phenylbut-3-en-2-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of appropriate hydrazone precursors with purine derivatives. The reaction conditions often include specific solvents and catalysts to optimize yield and purity. For instance, using ethanol as a solvent and applying heat can enhance the reaction rate and yield.

Anticancer Properties

Recent studies have indicated that 7-ethyl-3-methyl-8-((E)-2-((E)-4-phenylbut-3-en-2-ylidene)hydrazinyl)-1H-purine exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| HeLa (Cervical Cancer) | 8.2 | |

| A549 (Lung Cancer) | 12.0 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition of bacterial growth.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of DNA Synthesis : The purine structure allows interaction with nucleic acid synthesis pathways.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.

- Apoptotic Pathways Activation : Triggering caspase-dependent apoptosis in cancer cells.

Study on Anticancer Effects

A study conducted by Hernández et al. demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, highlighting its potential for therapeutic use in oncology .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential as a novel antibacterial agent .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-phenylbutenylidene group in the target compound introduces extended conjugation compared to the benzylidene groups in analogs . This may enhance UV absorbance and influence binding interactions in biological systems.

Electronic and Steric Differences: The allyl and ethoxy groups in ’s compound add steric bulk and electron-donating effects, which could reduce metabolic stability compared to the target compound’s simpler ethyl substituent . The phenolic hydroxyl in both analogs ( and ) introduces hydrogen-bonding capability absent in the target compound, possibly affecting solubility and target affinity .

Hypothesized Bioactivity

- The purine dione core is a known pharmacophore in adenosine receptor ligands and phosphodiesterase inhibitors.

- The hydrazinyl-idene moiety may act as a chelating group for metal ions or a hydrogen-bond donor/acceptor in enzyme binding.

- Compared to analogs, the target compound’s lipophilic 4-phenylbutenylidene group could enhance blood-brain barrier penetration, making it a candidate for central nervous system targets .

Preparation Methods

Nucleophilic Substitution at the Purine Core

The purine scaffold serves as the foundational structure for this compound. A common approach involves modifying 8-bromo-7-substituted purine derivatives through nucleophilic substitution. For example, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione reacts with hydrazine derivatives to introduce the hydrazinyl moiety. The reaction typically employs potassium carbonate as a base in polar aprotic solvents like N-butyl acetate, heated to 85–125°C for 4–8 hours.

Key considerations include:

-

Steric effects : Bulky substituents on the purine ring may hinder substitution at the 8-position.

-

Solvent selection : High-boiling solvents (e.g., N-butyl acetate) facilitate prolonged heating without evaporation.

-

Catalysis : Potassium iodide is occasionally added to enhance reactivity via a halogen-exchange mechanism.

Hydrazone Formation via Condensation

The hydrazinyl side chain is introduced through condensation between a hydrazine derivative and a carbonyl-containing compound. For instance, (E)-4-phenylbut-3-en-2-one reacts with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is subsequently coupled to the purine core using Mitsunobu conditions or acid-catalyzed nucleophilic addition.

Optimal parameters for this step include:

-

pH control : Acidic conditions (e.g., acetic acid) favor imine formation.

-

Temperature : Reactions are typically conducted at reflux (70–100°C) to drive equilibrium toward product formation.

-

Purification : Column chromatography with ethyl acetate/hexane mixtures isolates the hydrazone intermediate.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and purity:

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| N-butyl acetate | K₂CO₃ | 85–125 | 47 | >95 | |

| Methanol | NaOH | 25–55 | 52 | 90 | |

| Toluene | NH₄OAc | 70–100 | 68 | 88 |

Polar aprotic solvents like N-butyl acetate enhance nucleophilicity, while methanol facilitates acid-base extractions during workup.

Catalytic Additives

The addition of catalytic potassium iodide (1–5 mol%) improves reaction rates in halogen-exchange reactions, particularly for 8-bromo purine precursors. In contrast, phase-transfer catalysts (e.g., tetrabutylammonium bromide) are ineffective due to the high temperatures required.

Purification and Characterization

Isolation Techniques

Post-reaction mixtures are typically subjected to:

-

Liquid-liquid extraction : Sequential washes with methyl isobutyl ketone and toluene remove hydrophobic impurities.

-

Crystallization : Recrystallization from ethanol/water mixtures yields high-purity product (m.p. 220–222°C).

-

Chromatography : Silica gel chromatography with dichloromethane/methanol gradients resolves closely related byproducts.

Spectroscopic Validation

1H NMR (CDCl₃, 400 MHz):

-

δ 2.91 (s, 3H, CH₃), 5.75 (s, 2H, CH₂N), 7.31–7.44 (m, 5H, Ar-H), 7.66 (s, 1H, NH).

13C NMR (CDCl₃): -

δ 25.8 (CH₃), 49.7 (CH₂N), 128.1–135.2 (Ar-C), 150.7 (C=O).

IR (KBr):

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

-

8-Hydrazino derivatives : Formed via over-substitution at the purine 8-position. Mitigated by controlling stoichiometry (1:1 molar ratio of purine to hydrazine).

-

E/Z isomerism : The (E)-configuration of the hydrazone is preserved by using non-polar solvents and avoiding prolonged heating.

Scale-Up Considerations

Industrial-scale synthesis requires:

-

Continuous distillation : To remove low-boiling solvents like methanol.

-

In-line pH monitoring : Ensures consistent base concentration during extractions.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Nucleophilic substitution | High regioselectivity | Requires anhydrous conditions | 47–52 |

| Hydrazone condensation | Compatible with diverse aldehydes | Sensitive to pH fluctuations | 68 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.